4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol
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Overview
Description
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol is an organic compound with the molecular formula C11H13F3O It is characterized by the presence of trifluoromethyl, phenyl, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,4-trifluoro-2-methyl-3-phenylbutan-2-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reduction reactions. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4,4,4-Trifluoro-2-methyl-3-phenylbutan-2-one.
Reduction: Various alcohol derivatives depending on the extent of reduction.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol exerts its effects depends on its interactions with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes. The hydroxyl group can form hydrogen bonds, influencing its binding to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Similar in structure but with a diketone functional group.
4,4,4-Trifluoro-2-methyl-3-phenylbutan-2-one: The ketone analog of the compound.
4,4,4-Trifluoro-3-phenylbutan-2-ol: A positional isomer with the hydroxyl group on a different carbon.
Uniqueness
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-ol is unique due to the combination of trifluoromethyl, phenyl, and hydroxyl groups, which confer distinct chemical and physical properties. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
IUPAC Name |
4,4,4-trifluoro-2-methyl-3-phenylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-8(7-15)10(11(12,13)14)9-5-3-2-4-6-9/h2-6,8,10,15H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFIRMFQHBDGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1=CC=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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